![molecular formula C14H16N4O2S2 B256063 N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B256063.png)
N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as TAK-659 and has been studied extensively for its ability to inhibit the activity of various kinases, including Bruton's tyrosine kinase (BTK).
Mecanismo De Acción
TAK-659 inhibits the activity of N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide by binding to the enzyme's ATP-binding site. This binding prevents the enzyme from phosphorylating downstream signaling molecules, which ultimately leads to the inhibition of B-cell receptor signaling. This inhibition has been shown to induce apoptosis in B-cell malignancies, as well as inhibit the production of pro-inflammatory cytokines in autoimmune disorders.
Biochemical and Physiological Effects:
In addition to its effects on B-cell receptor signaling, TAK-659 has been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of various other kinases, including FLT3 and JAK2. Additionally, TAK-659 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 for lab experiments is its specificity for N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide. This specificity allows for the selective inhibition of B-cell receptor signaling without affecting other signaling pathways. Additionally, TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
However, there are also some limitations associated with the use of TAK-659 in lab experiments. For example, the compound has been shown to have some off-target effects, particularly at higher concentrations. Additionally, TAK-659 has not yet been extensively studied in preclinical models of autoimmune disorders, so its efficacy in these models is not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on TAK-659. One potential area of investigation is the development of combination therapies that include TAK-659 and other kinase inhibitors. Additionally, further research is needed to fully understand the potential therapeutic applications of TAK-659 in autoimmune disorders. Finally, there is a need for additional preclinical studies to further evaluate the safety and efficacy of TAK-659 in various disease models.
Métodos De Síntesis
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 2-aminothiophenol with ethyl acetoacetate to form 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid. The resulting compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 3-aminopropanoic acid ethyl ester to form the final product, TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. The compound has been shown to inhibit the activity of N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide, which is a key mediator of B-cell receptor signaling. This inhibition has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Propiedades
Nombre del producto |
N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide |
|---|---|
Fórmula molecular |
C14H16N4O2S2 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C14H16N4O2S2/c1-2-15-13(20)11-8-5-3-4-6-10(8)22-14(11)16-12(19)9-7-21-18-17-9/h7H,2-6H2,1H3,(H,15,20)(H,16,19) |
Clave InChI |
SOODTGJUNWYDDF-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CSN=N3 |
SMILES canónico |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CSN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



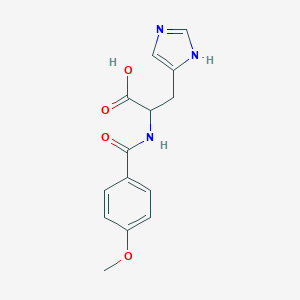
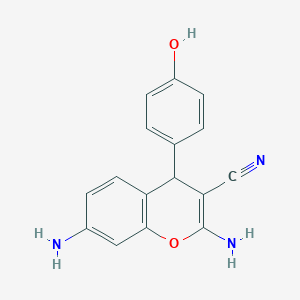
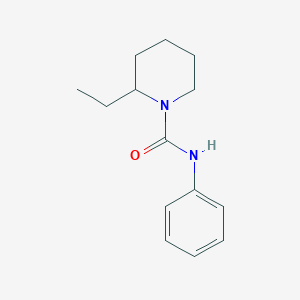
![[(E)-(2-fluorophenyl)methyleneamino]thiourea](/img/structure/B255993.png)
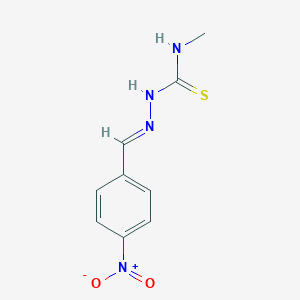
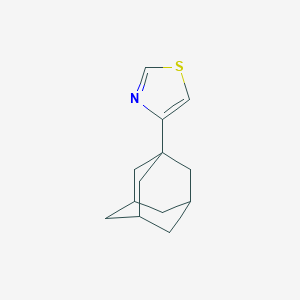
![[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B256003.png)
![ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B256005.png)
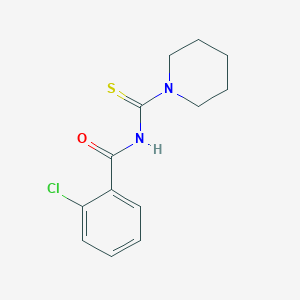
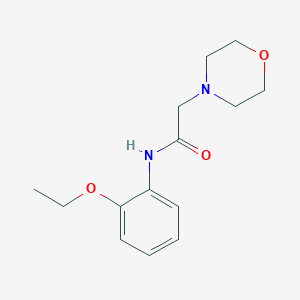
![N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B256010.png)
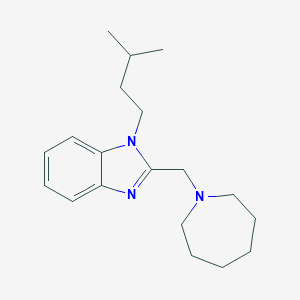
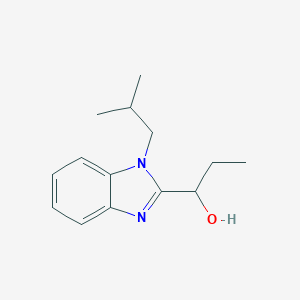
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxypentanamide](/img/structure/B256016.png)